4-Butyl-N-phenylaniline
Description
4-Butyl-N-phenylaniline (C₁₆H₁₉N, MW: 225.33 g/mol) is a tertiary aromatic amine featuring a butyl group at the para position of the benzene ring and a phenyl substituent on the nitrogen atom. Its electronic properties are influenced by the electron-donating butyl group and the steric bulk of the N-phenyl substituent.
Properties
CAS No. |
78888-05-8 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-butyl-N-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-2-3-7-14-10-12-16(13-11-14)17-15-8-5-4-6-9-15/h4-6,8-13,17H,2-3,7H2,1H3 |
InChI Key |
YXHPHOIIKDVNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical differences between 4-Butyl-N-phenylaniline and analogous compounds:
Key Research Findings
(i) Electronic and Steric Effects
- This compound exhibits reduced basicity compared to 4-Butylaniline due to the electron-withdrawing nature of the N-phenyl group. This substitution also increases steric hindrance, limiting its reactivity in nucleophilic reactions .
- In contrast, 4-Butyl-N,N-diphenylaniline (Poly-TPD precursor) shows enhanced charge-carrier mobility in polymer applications owing to its extended π-conjugation and planar structure .
Critical Analysis of Contradictions and Limitations
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